5-Bromo-2,6-dichloro-1H-1,3-benzimidazole
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Overview
Description
5-Bromo-2,6-dichloro-1H-1,3-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. The presence of bromine and chlorine atoms in the structure of this compound enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,6-dichloro-1H-1,3-benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dichloroaniline with bromine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as acetic acid or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,6-dichloro-1H-1,3-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted benzimidazoles, while oxidation can produce benzimidazole N-oxides.
Scientific Research Applications
5-Bromo-2,6-dichloro-1H-1,3-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-Bromo-2,6-dichloro-1H-1,3-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5,6-dichloro-1H-benzimidazole
- 2,5,6-Trichloro-1H-benzimidazole
- 2-Bromo-1H-benzimidazole
Uniqueness
5-Bromo-2,6-dichloro-1H-1,3-benzimidazole is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antimicrobial or anticancer properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C7H3BrCl2N2 |
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Molecular Weight |
265.92 g/mol |
IUPAC Name |
5-bromo-2,6-dichloro-1H-benzimidazole |
InChI |
InChI=1S/C7H3BrCl2N2/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H,11,12) |
InChI Key |
PCGAGYQTHSJUCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Br)N=C(N2)Cl |
Origin of Product |
United States |
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